molecular formula C10H12ClNO3 B13971633 Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13971633
M. Wt: 229.66 g/mol
InChI Key: WBIFXLHZYBYJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound belonging to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a chloro group, an ethyl group, and an oxo group attached to a dihydropyridine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of ethyl aminocrotonates with derivatives of malonic acid . This method is suitable for preparing various dihydropyridine derivatives, including the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine derivatives, which can have different functional groups replacing the chloro group or modifications to the oxo group.

Scientific Research Applications

Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit inflammatory pathways by targeting key proteins involved in the inflammatory response.

Comparison with Similar Compounds

Ethyl 4-chloro-6-ethyl-2-oxo-1,2-dihydropyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the dihydropyridine ring. The uniqueness of this compound lies in its specific combination of chloro and ethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

ethyl 4-chloro-6-ethyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C10H12ClNO3/c1-3-6-5-7(11)8(9(13)12-6)10(14)15-4-2/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

WBIFXLHZYBYJSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=O)N1)C(=O)OCC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.